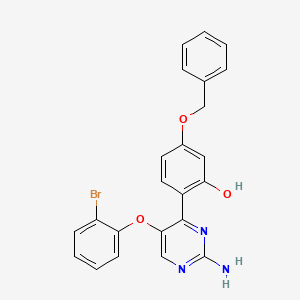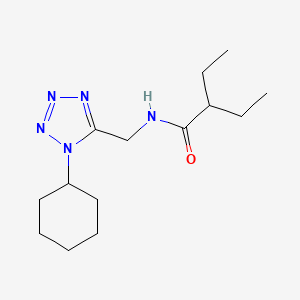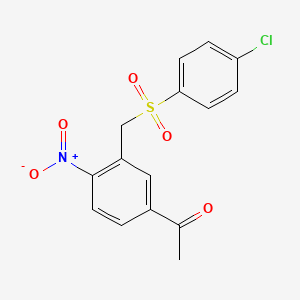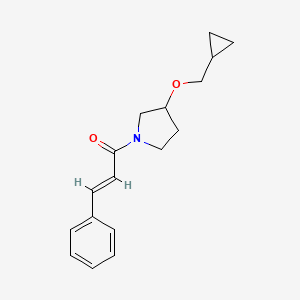
N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
There are several methods for synthesizing similar compounds. For instance, “N-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide” can be synthesized through a multi-step reaction involving N-Bromosuccinimide and dichloromethane .
Molecular Structure Analysis
The molecular structure of a similar compound, “N-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide”, has a molecular formula of C15H11Br2NO2 and a molecular weight of 397.06134 .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve various conditions and reagents. For example, “N-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide” can undergo reactions with ammonia in methanol, followed by acetic acid and sodium cyanoborohydride .
Aplicaciones Científicas De Investigación
Synthesis and Biological Screening
Researchers have synthesized various derivatives of benzenesulfonamide for biological screening. For instance, a study by Aziz‐ur‐Rehman et al. (2014) focused on synthesizing N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide and evaluating their biological potential against Gram-negative & Gram-positive bacteria, as well as their enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes, showcasing moderate to good activities (Aziz‐ur‐Rehman et al., 2014).
Eco-friendly Synthesis
Zhou Zeng-yong (2008) discussed the eco-friendly synthesis of N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide, highlighting an economical and environmentally friendly method that produces high purity and yield. This study emphasizes the significance of developing sustainable synthetic methods in chemical research (Zhou Zeng-yong, 2008).
Photodynamic Therapy Applications
A study by Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, demonstrating high singlet oxygen quantum yield. This indicates potential applications in photodynamic therapy for cancer treatment, highlighting the role of benzenesulfonamide derivatives in developing new photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Antifungal Activities
M. A. Aal et al. (2007) reported on the synthesis of compounds with dimethylaminosulfonyl moiety and their antimicrobial and antifungal activities. Such studies contribute to the search for new antibacterial and antifungal agents, reflecting the potential of benzenesulfonamide derivatives in medicinal chemistry (M. A. Aal, El-Maghraby, Hassan, & Bashandy, 2007).
Synthesis of Novel Compounds
The research also extends to the synthesis of novel compounds for various applications, including the development of new materials and the study of their properties. For example, the synthesis of benzonitriles from aryl and heteroaryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide showcases the adaptability of benzenesulfonamide derivatives in organic synthesis (Anbarasan, Neumann, & Beller, 2011).
Propiedades
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3S/c1-15-8-11-18(12-9-15)27(25,26)23(2)20-13-10-17(22)14-19(20)21(24)16-6-4-3-5-7-16/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBMXMMHNIKHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2626728.png)
![Methyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobutanoate](/img/structure/B2626729.png)

![2-Fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2626732.png)


![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2626737.png)
![1-(methylsulfonyl)-3-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)imidazolidin-2-one](/img/structure/B2626738.png)


![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate](/img/structure/B2626743.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2626748.png)
![[(2S,4R)-4-Methoxyoxan-2-yl]methanamine;hydrochloride](/img/structure/B2626749.png)
